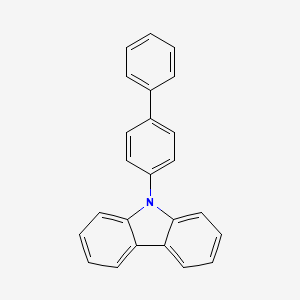

9-(4-Biphenylyl)carbazole

Overview

Description

9-(4-Biphenylyl)carbazole is an organic compound with the molecular formula C24H17N. It is a derivative of carbazole, where a biphenyl group is attached to the nitrogen atom of the carbazole ring. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Biphenylyl)carbazole typically involves the reaction of carbazole with biphenyl derivatives under specific conditions. One common method is the Suzuki coupling reaction, where carbazole is reacted with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-(4-Biphenylyl)carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Optoelectronic Applications

9-(4-Biphenylyl)carbazole is primarily utilized in the field of organic electronics , especially in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its excellent charge transport properties and photoluminescence make it a suitable candidate for these applications.

Key Features:

- High Thermal Stability : This compound exhibits significant thermal stability, which is crucial for maintaining performance in electronic devices under varying temperature conditions.

- Efficient Light Emission : The biphenyl group enhances the light-emitting efficiency, making it ideal for OLED applications.

Case Studies:

- OLED Performance : Research indicates that devices incorporating this compound demonstrate improved efficiency and brightness compared to those using traditional materials. This enhancement is attributed to better charge balance and reduced exciton quenching .

- Photovoltaic Efficiency : In OPVs, the compound has been shown to improve charge separation and transport, leading to higher power conversion efficiencies. Studies report efficiencies exceeding 10% when used in conjunction with other donor-acceptor materials .

Biological Applications

The biological activity of this compound has been explored extensively, particularly its potential as an anticancer agent.

Mechanisms of Action:

- Kinase Inhibition : The compound inhibits key kinases involved in cancer cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

- Induction of Apoptosis : It has shown the ability to induce apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.

Case Studies:

- Breast Cancer Research : In vitro studies on MDA-MB231 breast cancer cells revealed an IC50 value of 0.198 µM, indicating strong anti-proliferative effects. The mechanism involved suppression of Stat3 phosphorylation, leading to decreased expression of anti-apoptotic proteins.

- Lung Carcinoma Studies : Similar studies on A549 lung carcinoma cells demonstrated an IC50 value of 0.0847 µM, with flow cytometry analyses showing increased apoptosis rates and G2/M phase cell cycle arrest.

- Antiviral Properties : Preliminary studies suggest that this compound may also exhibit antiviral effects against SARS-CoV-2 by modulating ACE2 expression, crucial for viral entry into host cells.

Material Science Applications

In material science, this compound serves as a building block for synthesizing advanced materials with specific properties.

Applications:

- Porous Organic Polymers : The compound can be incorporated into porous organic frameworks that are effective for gas adsorption applications, including CO₂ capture.

- Functionalized Polymers : It serves as a precursor for creating functionalized polymers with tailored properties for specific applications in sensing and catalysis .

Mechanism of Action

The mechanism of action of 9-(4-Biphenylyl)carbazole involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes like topoisomerases, which are essential for DNA replication and repair. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Carbazole: The parent compound, known for its photophysical properties and use in organic electronics.

9-Ethylcarbazole: Similar in structure but with an ethyl group instead of a biphenyl group, used in similar applications.

3,6-Dibromo-9-(4-biphenylyl)carbazole: A brominated derivative with enhanced reactivity for further functionalization.

Uniqueness: 9-(4-Biphenylyl)carbazole stands out due to its biphenyl group, which enhances its electronic properties and makes it more suitable for applications in optoelectronics and organic semiconductors. Its ability to undergo various chemical modifications also adds to its versatility .

Biological Activity

9-(4-Biphenylyl)carbazole is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound, a derivative of carbazole, is characterized by its biphenyl substitution, which enhances its electronic properties and potential applications in various scientific domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C24H17N

- Molecular Weight : 335.39 g/mol

- CAS Number : 6299-16-7

The structural uniqueness of this compound allows it to participate in a variety of biochemical interactions, making it a subject of interest for researchers investigating new therapeutic agents.

Target Interactions

This compound has been shown to interact with several biological targets:

- Electron Transfer Mediators : It can act as a mediator in electron transfer processes involving enzymes like ferredoxin and oxygenases, which are crucial for various metabolic pathways.

- Biochemical Pathways : Some studies indicate that carbazole derivatives can influence the RAS-MAPK signaling pathway, which is vital for cell growth and differentiation.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Anticancer Activity : Investigations into its ability to interact with DNA suggest potential anticancer properties, as certain derivatives have shown efficacy against various cancer cell lines .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by inhibiting neutrophil degranulation and superoxide production .

Anticancer Properties

A study highlighted the anticancer potential of this compound derivatives. For instance, derivatives exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In a comparative study, several carbazole derivatives were evaluated for their anti-inflammatory properties. Notably, compounds similar to this compound showed IC50 values as low as 2.0 µM against neutrophil degranulation, outperforming conventional anti-inflammatory drugs .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 9-(4-biphenylyl)carbazole, and how can reaction conditions be optimized?

Basic Synthesis : A common method involves nucleophilic aromatic substitution. For example, carbazole derivatives can be synthesized using 1,4-dibromobutane and carbazole in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Reaction optimization includes maintaining temperatures at 45°C for 3 hours, followed by overnight stirring. Purification via recrystallization from ethanol yields high-purity products (89.5% yield) .

Advanced Optimization : Catalytic systems (e.g., nickel chloride with sodium borohydride) improve efficiency in cross-coupling reactions. Solvent choice (THF/EtOH mixtures) and inert atmospheres enhance yields for biphenyl-substituted carbazoles .

Q. How should purification and characterization be conducted to ensure high-purity this compound?

Basic Purification : Recrystallization from ethanol effectively removes unreacted starting materials. Column chromatography using hexane/DCM (2:1) is recommended for intermediates .

Advanced Characterization : Confirm structure and purity via H/C NMR spectroscopy and mass spectrometry. For photophysical properties, UV-vis and fluorescence spectroscopy are critical. Purity >99.95% can be validated using HPLC with a C18 column .

Q. What are the key physicochemical properties of this compound relevant to material science?

Basic Properties : Molecular formula (CHN), molecular weight (319.40 g/mol), melting point (224–226°C), and solubility (2.0 × 10 g/L in water at 25°C). Density is 1.11 ± 0.1 g/cm at 20°C .

Advanced Applications : The biphenyl group enhances π-conjugation, making it suitable for OLEDs. Its rigid structure improves thermal stability, critical for device longevity .

Q. How can researchers address contradictions in reported photophysical data for carbazole derivatives?

Methodological Approach :

- Compare excitation/emission spectra under standardized conditions (solvent, concentration, temperature).

- Use time-resolved fluorescence to distinguish between monomer and aggregate states.

- Cross-validate with computational studies (e.g., DFT for HOMO-LUMO gaps) .

Q. What strategies improve the electroluminescent efficiency of this compound in OLEDs?

Device Design :

- Incorporate as a donor unit in D-A-D (donor-acceptor-donor) architectures to reduce aggregation-caused quenching.

- Blend with electron-transport layers (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) to balance charge injection.

Performance Metrics : Achieve external quantum efficiency (EQE) >5% by optimizing layer thickness and annealing conditions .

Q. How does the biphenyl substituent influence the phosphorescence properties of carbazole derivatives?

Mechanistic Insight : The biphenyl group extends conjugation, facilitating intersystem crossing (ISC) for room-temperature phosphorescence (RTP). Heavy atom effects (e.g., bromine substitution) further enhance spin-orbit coupling.

Experimental Validation : UV irradiation (365 nm) of this compound derivatives induces RTP with lifetimes >100 ms, confirmed via gated photoluminescence spectroscopy .

Q. What safety protocols are recommended for handling this compound?

Basic Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

Emergency Measures : For accidental exposure, rinse with water for 15 minutes and consult a physician. No acute toxicity is reported, but long-term effects require further study .

Q. How can computational modeling aid in the design of this compound derivatives?

Advanced Methods :

- Predict electronic properties (e.g., HOMO-LUMO levels) using Gaussian09 with B3LYP/6-31G(d).

- Simulate π-π stacking interactions with Materials Studio to optimize charge transport in thin films .

Q. What analytical techniques resolve structural ambiguities in carbazole derivatives?

Key Techniques :

- H NMR: Assign aromatic proton signals (δ 7.2–8.5 ppm) to confirm substitution patterns.

- X-ray crystallography: Resolve crystal packing and intermolecular interactions.

- FT-IR: Identify C-N stretching vibrations (~1350 cm) .

Q. How do solvent polarity and substituents affect the fluorescence quantum yield of this compound?

Experimental Design :

Properties

IUPAC Name |

9-(4-phenylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMMBEPJQZXXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328655 | |

| Record name | 9-(4-biphenylyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-16-7 | |

| Record name | 6299-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(4-biphenylyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Biphenylyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.